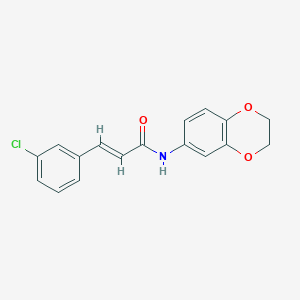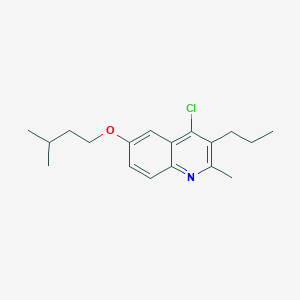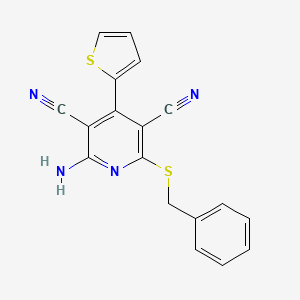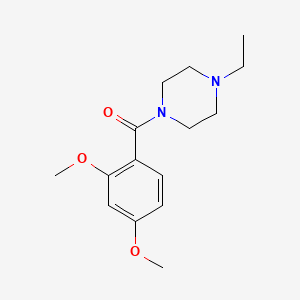
1-methyl-5-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Vue d'ensemble
Description
1-methyl-5-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrole derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
Magnetic Properties and Single Molecule Magnets
1-Methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand in the coordination of paramagnetic transition metal ions. This led to the development of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior, demonstrating potential applications in the field of magnetism and materials science (Giannopoulos et al., 2014).
Synthesis and Characterization of Conducting Polymers
In a study focusing on the synthesis of new soluble conducting polymers, derivatives of 1-methyl-5-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde were polymerized. These polymers showed potential for use in electrochromic devices due to their ability to change color when an electric charge is applied, indicating their significance in materials science and technology (Variş et al., 2006).
Green Chemistry and Synthesis of Pyrrole Derivatives
Research has been conducted on the synthesis of various pyrrole derivatives, including those related to 1-methyl-5-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, under eco-friendly, catalyst-free, and solvent-free conditions. This methodology highlights the compound's role in promoting green chemistry and sustainable synthesis methods (Niknam & Mojikhalifeh, 2014).
Development of Fluorescent Compounds
Another study synthesized derivatives of pyrrole-2-carbaldehyde, which showed brilliant fluorescence. These compounds have applications in the development of fluorescent materials, which can be used in imaging and sensing technologies (Es et al., 2010).
Antimicrobial and Antioxidant Properties
Derivatives of pyrrole-2-carbaldehydes have been synthesized and tested for their antimicrobial and antioxidant activities. These compounds, including those structurally related to 1-methyl-5-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, showed a broad spectrum of antimicrobial activities, indicating their potential use in medical and pharmaceutical applications (Bhat et al., 2016).
Propriétés
IUPAC Name |
1-methyl-5-(3-nitrophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-13-11(8-15)5-6-12(13)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVXUVKGJAZCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CC(=CC=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5756522.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5756536.png)
![3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5756547.png)


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5756572.png)

![5-[(3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5756586.png)




